molecular formula C8H13ClN2 B052169 2,6-Dimethylphenylhydrazine hydrochloride CAS No. 2538-61-6

2,6-Dimethylphenylhydrazine hydrochloride

Cat. No.: B052169
CAS No.: 2538-61-6
M. Wt: 172.65 g/mol
InChI Key: GQKQMDUOOZVZFD-UHFFFAOYSA-N
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Description

2,6-Dimethylphenylhydrazine hydrochloride is an organic compound with the molecular formula C8H13ClN2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with two methyl groups at the 2 and 6 positions. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethylphenylhydrazine hydrochloride can be synthesized through the reaction of 2,6-dimethylaniline with sodium nitrite in the presence of hydrochloric acid. The reaction is carried out at low temperatures to prevent decomposition. The general procedure involves adding a cold solution of sodium nitrite to a cold solution of 2,6-dimethylaniline in hydrochloric acid, maintaining the temperature below 5°C .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and precise temperature control.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylphenylhydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of bases or acids as catalysts.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted phenylhydrazines depending on the reactants used.

Scientific Research Applications

2,6-Dimethylphenylhydrazine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of azo compounds and hydrazones.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,6-dimethylphenylhydrazine hydrochloride involves its interaction with various molecular targets. In organic synthesis, it acts as a nucleophile, attacking electrophilic centers in substrates. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The exact pathways depend on the specific application and conditions used .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethylphenylhydrazine hydrochloride
  • 2,4-Dimethylphenylhydrazine hydrochloride
  • 3,4-Dimethylphenylhydrazine hydrochloride
  • 3,5-Dimethylphenylhydrazine hydrochloride

Uniqueness

2,6-Dimethylphenylhydrazine hydrochloride is unique due to the specific positioning of the methyl groups on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to other dimethylphenylhydrazine derivatives .

Properties

IUPAC Name

(2,6-dimethylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-6-4-3-5-7(2)8(6)10-9;/h3-5,10H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKQMDUOOZVZFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40496680
Record name (2,6-Dimethylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2538-61-6
Record name 2538-61-6
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2,6-Dimethylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethylphenylhydrazine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2,6-dimethylphenylhydrazine hydrochloride particularly interesting for studying the Fischer indole synthesis?

A: this compound, when reacted with certain ketones and aldehydes, provides valuable insights into the reaction mechanism of the Fischer indole synthesis. The bulky methyl groups at the 2 and 6 positions of the phenyl ring introduce steric hindrance, influencing the reaction pathway and enabling the isolation and characterization of reaction intermediates. [, ]

Q2: What key intermediate was identified when this compound was reacted with propionaldehyde?

A: Instead of directly forming the expected indole product, the reaction of this compound with propionaldehyde in refluxing benzene initially yielded a non-aromatic compound. Spectroscopic analysis identified this compound as a dienone-imine, a crucial intermediate proposed in the Robinson mechanism of the Fischer indole synthesis. This finding provided strong evidence supporting the step-wise mechanism of this important reaction. []

Q3: How does the reaction of this compound with 2-methylcyclohexanone differ from its reaction with 2,6-dimethylcyclohexanone?

A: While this compound successfully reacts with 2-methylcyclohexanone to yield 1,8,9-trimethyl-1,2,3,4-tetrahydrocarbazole, it fails to react with 2,6-dimethylcyclohexanone under the same conditions. [] This difference highlights the impact of steric hindrance on the Fischer indole synthesis. The additional methyl group at the 2-position of 2,6-dimethylcyclohexanone likely prevents the formation of the essential reaction intermediate, thereby inhibiting the reaction.

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